molecular formula C11H16IN3O2 B1376916 tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate CAS No. 1421503-53-8

tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

Cat. No. B1376916
M. Wt: 349.17 g/mol
InChI Key: YZGZDAGAOWWPJD-UHFFFAOYSA-N
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Description

“tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate” is a chemical compound with the molecular formula C11H16IN3O2 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-iodo-1,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester with sodium hydride in tetrahydrofuran, followed by the addition of (2-trimethylethylsilylethoxy)methyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)14-9(12)13-7/h4-6H2,1-3H3,(H,13,14) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-iodo-1,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester with sodium hydride, followed by the addition of (2-trimethylethylsilylethoxy)methyl chloride .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.17 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Crystal Structure Analysis

  • Studies on similar imidazo[1,2-a]pyridine derivatives have provided insights into their crystal structures and molecular interactions. For instance, research on N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine revealed details about the inclination of the phenyl ring to the mean planes of the respective imidazole rings, indicating potential applications in crystal engineering and design of molecular materials (Dhanalakshmi et al., 2018).

Synthetic Methods Development

  • Research has been conducted on the synthesis of various imidazo[4,5-b]pyridin-2-ones, showcasing methods for preparing these compounds efficiently. This is exemplified in the work of Jeremy P. Scott, who developed a one-pot tandem palladium-catalysed amination and intramolecular amidation method (Scott, 2006).

Molecular Design and Drug Development

  • The synthesis and structural analysis of similar compounds, such as N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, have been explored. These studies often involve NMR, FT-IR, and X-ray diffraction studies, contributing to the field of drug design and molecular engineering (Chen et al., 2021).

Catalysis and Reaction Mechanisms

  • Research in catalysis has seen the synthesis of ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes. These studies expand the understanding of catalytic activities and reaction mechanisms in organic chemistry (Cheng et al., 2009).

Novel Synthetic Pathways

  • Innovative synthetic pathways have been developed for imidazo[1,2-a]pyridine derivatives. For example, a study by Changunda et al. showcased the efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines (Changunda et al., 2020).

Radiochemical Applications

  • In nuclear medicine and radiopharmaceuticals, compounds like [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate have been synthesized for potential SPECT imaging applications, highlighting the role of imidazo[4,5-c]pyridine derivatives in diagnostic imaging (He et al., 1994).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)14-9(12)13-7/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGZDAGAOWWPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
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tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
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tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
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tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
Reactant of Route 5
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
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tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

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